5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the molecular formula C7H7NO3S. It is also known by its IUPAC name, 5-hydroxy-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. This compound is characterized by its benzothiazole ring structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a hydroxyl group at the 5-position and a dioxide group at the 1-position makes it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the dioxide group. The reaction conditions often require the use of a strong oxidizing agent such as hydrogen peroxide or potassium permanganate, and the reaction is typically carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The dioxide group can be reduced to form a sulfide or thiol derivative.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be carried out using Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione, while reduction of the dioxide group can produce 5-hydroxy-2,3-dihydrobenzo[d]isothiazole.
Scientific Research Applications
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazole ring structure but with different functional groups, leading to distinct chemical and biological properties.
5-hydroxy-3,3-dimethyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione: A derivative with additional methyl groups, which can alter its reactivity and applications.
Uniqueness
5-hydroxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is unique due to the presence of both a hydroxyl group and a dioxide group on the benzothiazole ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
43059-32-1 |
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Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C7H7NO3S/c9-6-1-2-7-5(3-6)4-8-12(7,10)11/h1-3,8-9H,4H2 |
InChI Key |
CVQQCESDWCLLPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)S(=O)(=O)N1 |
Purity |
95 |
Origin of Product |
United States |
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